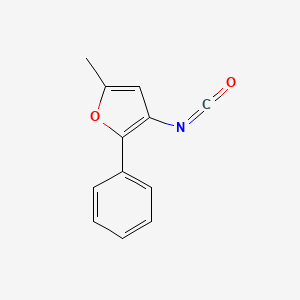
3-Isocyanato-5-methyl-2-phenylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isocyanato-5-methyl-2-phenylfuran is an organic compound with the molecular formula C12H9NO2 It is a derivative of furan, a heterocyclic aromatic compound, and contains an isocyanate group, a methyl group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanato-5-methyl-2-phenylfuran typically involves the reaction of 5-methyl-2-phenylfuran with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the isocyanate group.
Reaction Conditions:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Catalyst/Base: Triethylamine
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety when handling phosgene. The use of automated systems can also enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isocyanato-5-methyl-2-phenylfuran can undergo various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: The phenyl and methyl groups can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Nucleophilic Addition: Amines or alcohols, typically at room temperature or slightly elevated temperatures.
Substitution Reactions: Electrophiles such as halogens or nitro groups, often in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Ureas and Carbamates: Formed from nucleophilic addition reactions.
Substituted Furans: Formed from electrophilic aromatic substitution reactions.
Furanones and Tetrahydrofuran Derivatives: Formed from oxidation and reduction reactions, respectively.
Applications De Recherche Scientifique
3-Isocyanato-5-methyl-2-phenylfuran has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of polymers and advanced materials with unique properties.
Organic Synthesis: Employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group.
Mécanisme D'action
The mechanism of action of 3-Isocyanato-5-methyl-2-phenylfuran primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. The compound can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Isocyanato-2-methyl-5-phenylfuran
- 3-Isocyanato-5-methyl-2-phenylthiophene
- 3-Isocyanato-5-methyl-2-phenylpyrrole
Uniqueness
3-Isocyanato-5-methyl-2-phenylfuran is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other heterocycles such as thiophene and pyrrole. The combination of the isocyanate group with the furan ring makes this compound particularly versatile for various synthetic applications.
Propriétés
IUPAC Name |
3-isocyanato-5-methyl-2-phenylfuran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c1-9-7-11(13-8-14)12(15-9)10-5-3-2-4-6-10/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLFJANXKGIZKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594589 |
Source


|
| Record name | 3-Isocyanato-5-methyl-2-phenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-18-4 |
Source


|
| Record name | 3-Isocyanato-5-methyl-2-phenylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














